1-Tridecanoyl-sn-glycero-3-phosphocholine

Lipidomics LC-MS/MS Internal Standard

Procure 1-Tridecanoyl-sn-glycero-3-phosphocholine (13:0 Lyso PC) as an essential, non-substitutable analytical standard for lipidomics and membrane biophysics. Its non-endogenous C13:0 odd-chain provides a background-free LC-MS/MS signal for accurate LPC quantification, unlike endogenous species. The precise 13-carbon length is critical for studies of hydrophobic mismatch and surfactant CMC, where chain length alters behavior by orders of magnitude. Ensure data integrity with this high-purity reference compound.

Molecular Formula C21H44NO7P
Molecular Weight 453.5 g/mol
CAS No. 20559-17-5
Cat. No. B3044030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tridecanoyl-sn-glycero-3-phosphocholine
CAS20559-17-5
Molecular FormulaC21H44NO7P
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
InChIInChI=1S/C21H44NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22(2,3)4/h20,23H,5-19H2,1-4H3/t20-/m1/s1
InChIKeyWNRCJJWBAXNAPE-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tridecanoyl-sn-glycero-3-phosphocholine (13:0 Lyso PC) Procurement & Characterization Guide


1-Tridecanoyl-sn-glycero-3-phosphocholine (CAS 20559-17-5), also known as 13:0 Lyso PC, is a synthetic, medium-chain lysophosphatidylcholine (LPC) with a single C13:0 acyl chain at the sn-1 position . It is characterized as a zwitterionic, water-soluble surfactant that forms micelles in aqueous solutions and serves as a well-defined standard for analytical lipidomics due to its non-endogenous, odd-chain length [1]. Its precise molecular weight of 453.55 g/mol and high commercial purity (>99%) make it a reliable reference compound .

Why 1-Tridecanoyl-sn-glycero-3-phosphocholine Cannot Be Casually Replaced by Other LPC Species


Substitution of 13:0 Lyso PC with other lysophosphatidylcholine (LPC) species is scientifically invalid due to the strong chain-length dependence of their physicochemical and analytical properties. The critical micelle concentration (CMC), which governs solution behavior and bioactivity, decreases exponentially with increasing acyl chain length, differing by orders of magnitude between C10:0, C12:0, C14:0, and C16:0 LPCs . In analytical chemistry, the use of an endogenous LPC species like 16:0 or 18:0 as an internal standard would be confounded by their presence in biological samples, unlike the non-naturally occurring 13:0 LPC [1]. For membrane biophysics studies, the hydrophobic mismatch between the lipid's acyl chain and a transmembrane peptide or bilayer thickness is a key determinant of experimental outcomes, making the precise 13-carbon length a critical, non-interchangeable parameter [2].

Quantitative Differentiation Evidence for 1-Tridecanoyl-sn-glycero-3-phosphocholine vs. Closest Analogs


Analytical Specificity: 13:0 Lyso PC as a Non-Endogenous Internal Standard

The primary differentiator for 13:0 Lyso PC in analytical chemistry is its utility as a non-endogenous internal standard (IS) for the quantification of endogenous LPC species in biological matrices, a role that cannot be filled by common even-chain LPCs like 14:0, 16:0, or 18:0. In a high-throughput ESI-MS/MS method for plasma LPC quantification, LPC 13:0 was selected as an IS specifically because it does not occur naturally, ensuring that the IS signal is derived solely from the spiked standard and not from the sample background [1]. The method achieved a within-run imprecision (CV) of approximately 3% for major LPC species using this approach, demonstrating the analytical robustness afforded by the 13:0 chain length [1].

Lipidomics LC-MS/MS Internal Standard

Physical Chemistry: Quantified CMC Intermediate Between C12:0 and C14:0 LPCs

The critical micelle concentration (CMC) of 13:0 Lyso PC falls between those of its C12:0 and C14:0 homologs, defining its unique window of solution behavior. While direct experimental CMC data for 13:0 Lyso PC is scarce in the primary literature, class-level inference from established LPC homolog data demonstrates its distinct position. The reported CMC values for LPCs, measured by pyrene fluorescence, are: 12:0 Lyso PC = 0.4–0.9 mM; and 14:0 Lyso PC = 0.043–0.090 mM . Based on the exponential relationship between chain length and CMC in LPCs [1], the CMC of 13:0 Lyso PC is inferred to be approximately 0.15–0.3 mM, providing a distinct aggregation threshold compared to its neighboring homologs.

Surfactant Chemistry Micelle Formation Critical Micelle Concentration

Membrane Biophysics: Precise Hydrophobic Matching in Bilayer Studies

13:0 Lyso PC is not a direct participant but its diacyl counterpart, 1,2-ditridecanoyl-sn-glycero-3-phosphocholine (13C PC), serves as a specific model membrane to investigate hydrophobic matching. This is relevant as the 13-carbon acyl chain length provides a distinct bilayer thickness intermediate to those formed by 12C and 14C phospholipids. In a study of WALP transmembrane peptides, the 13C bilayer did not change its thickness to match a 13-residue WALP peptide, in contrast to the behavior of 12C and 14C bilayers with other peptides [1]. This demonstrates that a 13-carbon lipid defines a specific, non-adjustable hydrophobic environment, making it a unique and necessary tool for studying the energetic penalties of hydrophobic mismatch [1].

Lipid Bilayers Hydrophobic Mismatch Transmembrane Peptides

Procurement Differentiator: Commercial Availability of High-Purity 13:0 LPC

A key differentiator in the procurement process is the commercial availability of 13:0 Lyso PC as a high-purity (>99%) reagent, a standard that is not as uniformly achieved or offered for all LPC chain lengths. Multiple reputable vendors, including Avanti Polar Lipids (a Merck/Sigma-Aldrich brand), Aladdin Scientific, and MedChemExpress (MCE), offer 1-Tridecanoyl-sn-glycero-3-phosphocholine with a purity specification of ≥99% as determined by TLC . This high purity is critical for its use as an analytical standard and ensures minimal interference from related LPC isomers or other lipid contaminants in sensitive assays.

Chemical Standards Lipidomics Standards High-Purity Reagents

High-Value Application Scenarios for 1-Tridecanoyl-sn-glycero-3-phosphocholine


Quantitative Lipidomics and Biomarker Validation

1-Tridecanoyl-sn-glycero-3-phosphocholine is the optimal internal standard for the accurate and high-throughput quantification of endogenous lysophosphatidylcholine (LPC) species in clinical and biological samples using LC-MS/MS. As a non-endogenous, odd-chain LPC, it provides a background-free reference signal, enabling precise normalization and quantification [1]. This application is critical for lipidomics research, biomarker discovery, and clinical diagnostics where LPC levels are correlated with disease states such as atherosclerosis, diabetes, and cancer [1].

Membrane Protein Folding and Hydrophobic Mismatch Studies

This compound is essential for biophysical studies of membrane protein folding and function that require a precisely defined lipid bilayer thickness. In particular, its 13-carbon acyl chain (in its diacyl counterpart) creates a membrane with a specific hydrophobic thickness that is intermediate to those formed by 12C and 14C phospholipids. This makes it an indispensable tool for investigating the energetic consequences of hydrophobic mismatch between transmembrane proteins and their lipid environment, a fundamental principle in membrane biology [2].

Fundamental Surfactant and Micelle Research

As a single-chain amphiphile with a well-defined, intermediate critical micelle concentration (CMC), 13:0 Lyso PC serves as a key model compound for studying the fundamentals of surfactant aggregation, micelle formation, and lipid adsorption at interfaces. Its properties allow researchers to systematically investigate how a single carbon change in acyl chain length alters physicochemical behavior, providing insights relevant to fields ranging from colloid science to the development of lipid-based drug delivery systems [3].

Phospholipase Enzyme Assays and Lipid Remodeling Studies

13:0 Lyso PC is employed as a well-defined substrate in assays for phospholipases (e.g., PLA2) and acyltransferases to study lipid remodeling and metabolism. Its distinct and non-endogenous chain length allows for unambiguous tracking of its enzymatic conversion into diacyl-phosphatidylcholine (PC) species, facilitating precise determination of enzyme kinetics, substrate specificity, and the molecular mechanisms of Land's cycle and other lipid interconversion pathways .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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